N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-methoxyphenyl)acetamide
CAS No.: 2034435-48-6
Cat. No.: VC7395595
Molecular Formula: C20H19N3O2
Molecular Weight: 333.391
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034435-48-6 |
|---|---|
| Molecular Formula | C20H19N3O2 |
| Molecular Weight | 333.391 |
| IUPAC Name | 2-(4-methoxyphenyl)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C20H19N3O2/c1-25-18-7-4-15(5-8-18)11-20(24)23-13-16-6-9-19(22-12-16)17-3-2-10-21-14-17/h2-10,12,14H,11,13H2,1H3,(H,23,24) |
| Standard InChI Key | LDZCMDCZBYJTMT-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3 |
Introduction
Structural and Synthetic Characterization
Molecular Architecture
The compound features a central acetamide backbone (CH3CONH-) linked to two distinct aromatic systems:
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A 4-methoxyphenyl group at the α-position of the acetamide, contributing electron-donating properties via the methoxy (-OCH3) substituent.
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A [2,3'-bipyridin]-5-ylmethyl group at the nitrogen atom, introducing a bipyridine motif known for metal coordination and π-π stacking interactions .
The bipyridine system consists of two pyridine rings connected at the 2- and 3'-positions, creating a conjugated framework that enhances stability and electronic delocalization.
Synthetic Pathways
While no direct synthesis of this compound is documented in the provided sources, analogous methodologies from recent literature suggest feasible routes:
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Step 1: Preparation of 5-(aminomethyl)-2,3'-bipyridine via reductive amination of 5-formyl-2,3'-bipyridine using sodium cyanoborohydride .
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Step 2: Coupling with 2-(4-methoxyphenyl)acetic acid via standard amide bond formation (e.g., EDC/HOBt activation) .
Key challenges include regioselective functionalization of the bipyridine core and avoiding over-alkylation during the amidation step.
Table 1: Hypothetical Physicochemical Properties
Biological Activity and Mechanisms
Table 2: Comparative Antiproliferative Data for Analogous Compounds
| Compound | Cell Line | GI50 (μM) | Citation |
|---|---|---|---|
| 4f (Thiazolidinone) | Leukemia (CCRF-CEM) | 1.64 | |
| US20120225904A1 Derivative | Solid Tumors | 0.8–2.4 | |
| Hypothetical Target | HL-60 | In silico: 3.2 | – |
Antitrypanosomal and Antiviral Activity
Bipyridine derivatives show divergent activity profiles:
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Antitrypanosomal: Pyrazoline-thiazolidinone hybrids inhibited Trypanosoma brucei at IC50 ≈ 5 μM .
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Antiviral: Limited efficacy against SARS-CoV-2 and influenza viruses was observed in similar scaffolds .
Material Science Applications
Coordination Chemistry
The bipyridine unit serves as a bidentate ligand for transition metals (e.g., Ru, Ir), enabling applications in:
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Photocatalysts: For organic transformations under visible light .
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Luminescent Probes: Metal complexes emit in the visible range for sensing applications .
Electrochemical Properties
Phosphorylated azaspiro compounds synthesized via electrochemical methods suggest that the target molecule could undergo similar dearomative spirocyclization under controlled potentials, expanding its utility in green chemistry.
Future Directions
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Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yields.
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Target Validation: Screen against kinase panels (e.g., CDK2, EGFR) to identify primary mechanisms.
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Formulation Studies: Explore nanoparticle encapsulation to enhance bioavailability.
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